N-[4-chloro-2-(trifluoromethyl)phenyl]isonicotinamide is an arylurea derivative featuring a central urea moiety linked to a substituted phenyl ring and an isonicotinamide group. [, ] This compound is a potent serine/arginine-rich protein kinase (SRPK) inhibitor, particularly targeting SRPK1 and SRPK2. []
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]isonicotinamide can be achieved through various methods. One approach involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with isonicotinoyl chloride in the presence of a base such as triethylamine. [, ] Another method involves reacting 4-chloro-2-(trifluoromethyl)phenyl isocyanate with isonicotinamide in a suitable solvent. []
N-[4-chloro-2-(trifluoromethyl)phenyl]isonicotinamide possesses a planar structure with a conjugated system extending across the urea and isonicotinamide moieties. [] The chlorine and trifluoromethyl substituents on the phenyl ring influence the compound's electronic properties and steric hindrance, potentially impacting its interactions with target proteins. []
N-[4-chloro-2-(trifluoromethyl)phenyl]isonicotinamide acts as a potent inhibitor of SRPKs, particularly SRPK1 and SRPK2. [] These kinases play a crucial role in regulating pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. [] By inhibiting SRPKs, this compound disrupts the phosphorylation of SR proteins, ultimately affecting the splicing process and downstream gene expression. []
N-[4-chloro-2-(trifluoromethyl)phenyl]isonicotinamide is a solid compound with a defined melting point. [] It exhibits solubility in organic solvents like DMSO and DMF but limited solubility in water. [] Its spectral properties, including IR, NMR, and mass spectrometry data, are well-documented. [, ]
N-[4-chloro-2-(trifluoromethyl)phenyl]isonicotinamide has shown potential as an antileukemic agent. [] Studies have demonstrated its cytotoxic activity against various lymphoid and myeloid leukemia cell lines, inducing apoptosis through both early and late apoptotic events. [] This anticancer activity is attributed to its ability to inhibit SRPKs, leading to the dysregulation of pre-mRNA splicing and affecting the expression of genes involved in cell survival and proliferation. []
The SRPK inhibitory activity of N-[4-chloro-2-(trifluoromethyl)phenyl]isonicotinamide makes it a valuable tool for investigating the role of alternative splicing in various biological processes. [] By modulating SR protein phosphorylation, this compound can be employed to study the functional consequences of altered splicing patterns in cellular pathways and disease models. []
The interaction of N-[4-chloro-2-(trifluoromethyl)phenyl]isonicotinamide with SRPKs has been investigated through structural studies, including molecular docking and molecular dynamics simulations. [] These analyses provide insights into the binding mode of this compound within the active site of SRPKs, highlighting crucial interactions that contribute to its inhibitory potency. []
The promising antileukemic activity of N-[4-chloro-2-(trifluoromethyl)phenyl]isonicotinamide warrants further exploration and optimization of its structure. [] Future studies can focus on developing novel SRPK inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. []
While N-[4-chloro-2-(trifluoromethyl)phenyl]isonicotinamide has shown potential in leukemia, the role of SRPKs extends beyond cancer. [] Future research can explore the therapeutic potential of SRPK inhibition in other diseases associated with dysregulated pre-mRNA splicing, such as viral infections and neurological disorders. []
N-[4-chloro-2-(trifluoromethyl)phenyl]isonicotinamide's impact on gene expression stems from its modulation of alternative splicing. Future investigations can delve deeper into the specific splicing events affected by this compound, providing a more comprehensive understanding of its downstream effects and therapeutic implications. []
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 13538-21-1
CAS No.:
CAS No.: 720-00-3